

Spectroscopic and Synthetic Profile of 2-Isopropyl-4-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: **2-Isopropyl-4-methoxyaniline**

Cat. No.: **B048298**

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This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for **2-Isopropyl-4-methoxyaniline** (CAS No. 114650-46-3). Due to the limited availability of published experimental data, this document primarily presents predicted spectroscopic values derived from computational analyses and established principles of organic chemistry. These predictions offer a robust framework for the characterization and synthesis of this compound.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol
IUPAC Name	2-Isopropyl-4-methoxyaniline
CAS Number	114650-46-3

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Isopropyl-4-methoxyaniline**. These values are based on computational modeling and analysis of similar molecular structures.[\[1\]](#)

Predicted ¹H and ¹³C NMR Data[1]

Solvent: CDCl₃ (assumed) Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR (assumed)

Atom Assignment	Predicted ¹ H Chemical Shift (ppm)	Multiplicity	Predicted ¹³ C Chemical Shift (ppm)
Aromatic C1-NH ₂	-	-	~140.0
Aromatic C2-CH(CH ₃) ₂	-	-	~135.0
Aromatic C3-H	~6.7	Doublet	~115.0
Aromatic C4-OCH ₃	-	-	~152.0
Aromatic C5-H	~6.6	Doublet of Doublets	~113.0
Aromatic C6-H	~6.8	Doublet	~117.0
-OCH ₃	~3.75	Singlet	~55.5
-CH(CH ₃) ₂	~3.3	Septet	~27.0
-CH(CH ₃) ₂	~1.2	Doublet	~22.5

Predicted Key IR Absorption Bands[1]

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)
Primary Amine (-NH ₂)	N-H Stretch	3350-3500 (two bands)
Primary Amine (-NH ₂)	N-H Bend	~1600
Aromatic Ring	C-H Stretch	>3000
Isopropyl & Methoxy	C-H Stretch	<3000
Aromatic Ring	C=C Stretch	1500-1620
Aryl-alkyl Ether	C-O Stretch	Strong band, region not specified

Predicted High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation[1]

Parameter	Predicted Value
Monoisotopic Mass	165.115364 Da
Parent Ion $[M+H]^+$	m/z 166

Predicted Major Fragment Ions from $[M+H]^+$:

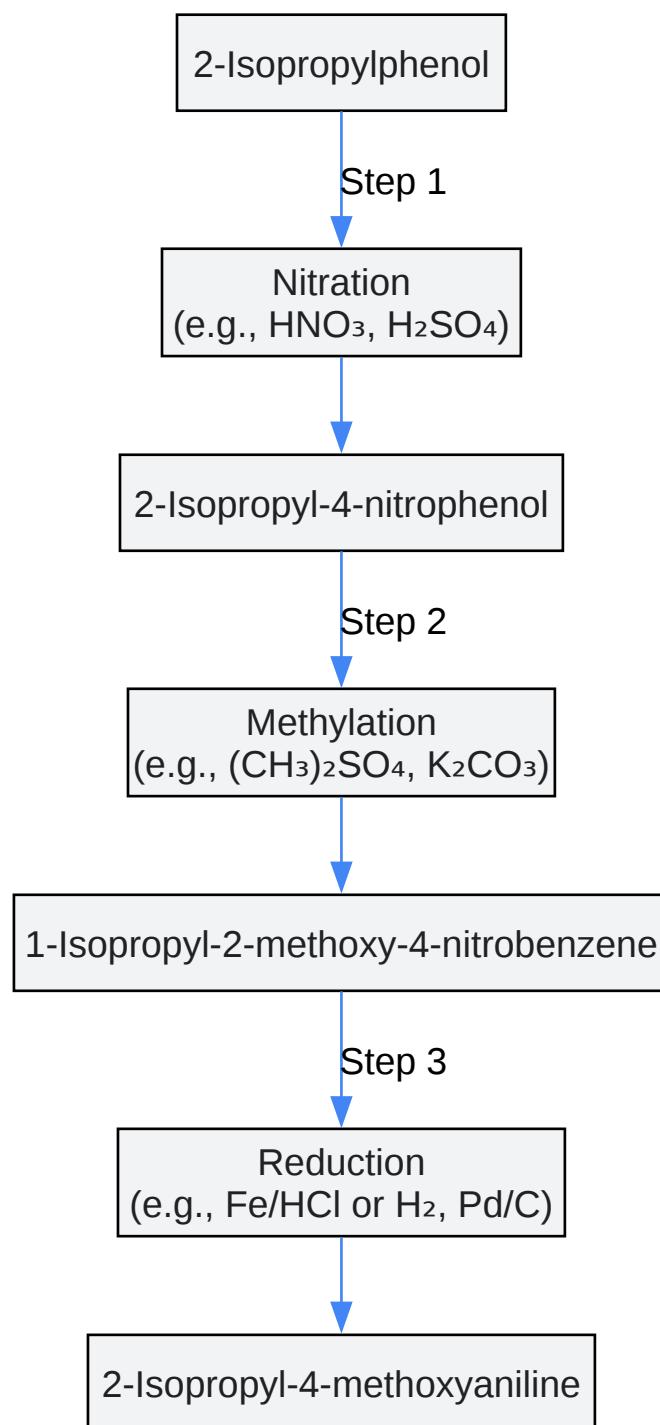
Predicted Fragment (m/z)	Neutral Loss	Proposed Structure of Fragment
151	$\bullet\text{CH}_3$ (15 Da)	$[M+H - \text{CH}_3]^+$
136	$-\text{CH}_2\text{O}$ (30 Da)	$[M+H - \text{CH}_2\text{O}]^+$
123	$-\text{C}_3\text{H}_7$ (43 Da)	Protonated 4-methoxyaniline
108	$-\text{C}_3\text{H}_7$, $\bullet\text{CH}_3$ (58 Da total)	Fragment from m/z 123 losing a methyl radical

Experimental Protocols

While specific experimental data for **2-Isopropyl-4-methoxyaniline** is not widely published, a plausible synthetic route involves a multi-step process starting from 2-isopropylphenol.[1] The characterization would follow standard spectroscopic techniques.

Synthesis of 2-Isopropyl-4-methoxyaniline

This proposed synthesis involves three main steps: nitration of the starting material, methylation of the hydroxyl group, and subsequent reduction of the nitro group to form the final aniline product.[1]



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Caption: Proposed synthetic pathway for **2-Isopropyl-4-methoxyaniline**.

Step 1: Nitration of 2-Isopropylphenol

- Cool a mixture of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane) in an ice bath.
- Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
- After the addition is complete, allow the reaction to stir until completion, monitored by Thin Layer Chromatography (TLC).
- Work up the reaction by quenching with water and extracting the product with an organic solvent.
- Purify the resulting 2-isopropyl-4-nitrophenol by column chromatography.

Step 2: Methylation of 2-Isopropyl-4-nitrophenol

- Dissolve 2-isopropyl-4-nitrophenol in a polar aprotic solvent such as acetone or acetonitrile.
- Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).
- Heat the mixture to reflux and monitor the reaction by TLC.
- After completion, filter the solid and evaporate the solvent.
- Purify the crude 1-isopropyl-2-methoxy-4-nitrobenzene by recrystallization or column chromatography.

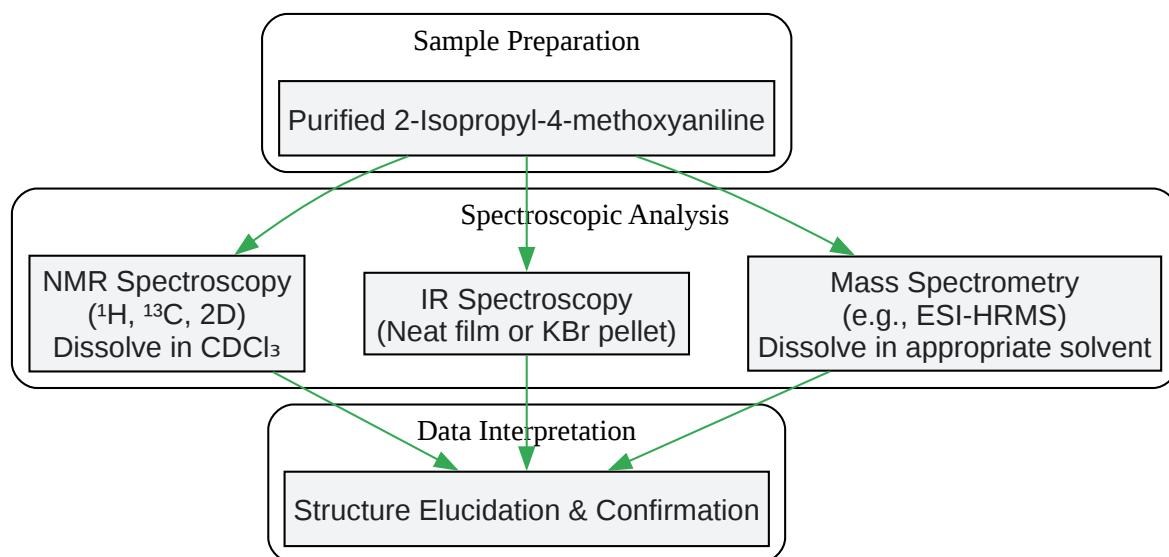
Step 3: Reduction of 1-Isopropyl-2-methoxy-4-nitrobenzene

- Dissolve the nitro compound in a solvent like ethanol or ethyl acetate.
- Perform the reduction, for instance, by adding iron powder and hydrochloric acid and heating the mixture.^[1]
- Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
- Upon completion, neutralize the reaction mixture and extract the product.

- Purify the final product, **2-Isopropyl-4-methoxyaniline**, by vacuum distillation or column chromatography.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data after the synthesis and purification of the target compound.



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Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

- Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

- Process the data to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

- For a liquid sample, place a drop between two potassium bromide (KBr) plates to create a thin film.
- For a solid sample, mix a small amount with KBr powder and press into a pellet.
- Obtain the infrared spectrum using an FTIR spectrometer.
- Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the solution into a high-resolution mass spectrometer, for example, using an electrospray ionization (ESI) source.
- Acquire the mass spectrum to determine the accurate mass of the molecular ion.
- If required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

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References

- 1. 2-Isopropyl-4-methoxyaniline | 114650-46-3 | Benchchem [benchchem.com]
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